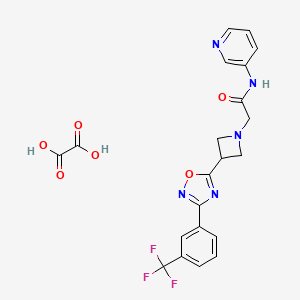

N-(pyridin-3-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

Properties

IUPAC Name |

oxalic acid;N-pyridin-3-yl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2.C2H2O4/c20-19(21,22)14-4-1-3-12(7-14)17-25-18(29-26-17)13-9-27(10-13)11-16(28)24-15-5-2-6-23-8-15;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,24,28);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLNHMOTGRUVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=CN=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-3-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex compound that exhibits a range of biological activities. This article aims to provide a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound consists of several functional groups, including a pyridine ring, a trifluoromethyl phenyl moiety, and an oxadiazole unit. Its molecular formula is , and it has been characterized for its potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those similar to the compound . These derivatives have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation:

- Mechanisms of Action : The oxadiazole scaffold has been shown to interact with proteins such as telomerase and histone deacetylases (HDAC), leading to apoptosis in cancer cells. For instance, compounds structurally related to oxadiazoles have been reported to increase p53 expression and promote caspase-3 activation in MCF-7 breast cancer cells, indicating a pathway towards programmed cell death .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Oxadiazole derivative A | 0.65 | MCF-7 |

| Oxadiazole derivative B | 2.41 | HeLa |

| Oxadiazole derivative C | 8.2 | HDAC-1 |

Antimicrobial Activity

In addition to anticancer properties, 1,2,4-oxadiazole derivatives exhibit significant antimicrobial activity. They have been tested against various pathogens with promising results:

- In vitro Studies : The compounds have shown effective inhibition against bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A study involving a series of oxadiazole derivatives demonstrated that modifications in the structure significantly enhanced their cytotoxicity against specific cancer cell lines.

- Case Study 2 : Research focusing on the antibacterial properties of trifluoromethyl-substituted oxadiazoles revealed that these compounds could reduce bacterial load in infected models by up to 64% at optimal concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Oxadiazole vs. Triazole Derivatives

- Target Compound : The 1,2,4-oxadiazole ring is a bioisostere for carboxylate or amide groups, offering metabolic stability and π-π stacking interactions.

- Triazole Analogs : Compounds such as 2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () replace oxadiazole with 1,2,4-triazole. Triazoles provide additional hydrogen-bonding sites but may reduce lipophilicity compared to oxadiazoles .

Azetidine vs. Larger Saturated Rings

- In contrast, analogs like (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () use 6-membered piperazine rings, which offer greater flexibility but may reduce binding affinity due to entropy penalties .

Substituent Effects

Pyridin-3-yl vs. Furan-2-ylmethyl

- The pyridin-3-yl group in the target compound provides a basic nitrogen for hydrogen bonding and cationic interactions. In contrast, N-(furan-2-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate () substitutes pyridine with a furan-2-ylmethyl group. Furan’s lower basicity and reduced hydrogen-bonding capacity may decrease target affinity but improve membrane permeability .

Trifluoromethylphenyl vs. Halogenated or Methyl Groups

- The 3-(trifluoromethyl)phenyl substituent on the oxadiazole enhances electron-withdrawing effects and lipophilicity, favoring interactions with hydrophobic binding pockets. Analogs like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () use halogenated aryl groups, which similarly improve binding but may alter metabolic pathways .

Salt Form and Solubility

- The oxalate salt in the target compound likely improves aqueous solubility compared to free-base analogs. For example, N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide () lacks a counterion, which may limit formulation versatility .

Structural and Functional Comparison Table

Research Implications

- The target compound’s trifluoromethyl and oxadiazole-azetidine motifs suggest utility in kinase inhibitors or antimicrobial agents, building on trends observed in oxazolidinone derivatives () .

- Further studies should prioritize pharmacokinetic profiling, particularly comparing oxalate salt efficacy against free-base forms of analogs like those in and .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and azetidine rings in this compound?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives under dehydrating conditions. For azetidine formation, ring-closing strategies such as intramolecular nucleophilic substitution or photochemical cyclization are effective. Intermediate purification via column chromatography and characterization by / NMR and LC-MS is critical to confirm structural integrity at each step. Similar methodologies are validated in studies on triazole and oxadiazole-containing analogs .

Q. How can researchers verify the stereochemical and structural purity of the compound?

- X-ray crystallography : Resolve absolute configuration and confirm azetidine ring geometry (e.g., as in fluorinated oxazolidinone analogs) .

- NMR spectroscopy : Use - COSY and NOESY to analyze spatial proximity of protons in the azetidine and pyridyl moieties.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for trifluoromethyl groups .

Q. What solvent systems and analytical methods are optimal for assessing solubility and stability?

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy.

- Stability : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via HPLC with photodiode array detection. Adjust storage to inert atmospheres if decomposition is observed .

Advanced Research Questions

Q. How can computational tools predict the compound’s biological activity and binding mechanisms?

- PASS program : Predict pharmacological profiles (e.g., kinase inhibition or GPCR modulation) based on structural analogs .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TRPV1 or cannabinoid receptors. Focus on the oxadiazole’s electron-deficient region for hydrogen bonding and the trifluoromethyl group for hydrophobic interactions .

Q. What experimental designs mitigate contradictions in bioactivity data across assays?

- Dose-response normalization : Account for variations in cell line sensitivity by standardizing IC values against reference compounds.

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside cellular assays. For example, validate kinase inhibition via both ATP-competitive ELISA and cell proliferation assays .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and reaction time. For instance, a Central Composite Design (CCD) reduced byproducts in Appel salt-mediated syntheses of triazole derivatives .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions, as demonstrated in diazomethane syntheses .

Q. What strategies resolve spectral overlaps in characterizing the compound’s tautomeric forms?

- Variable-temperature NMR : Identify tautomers by observing chemical shift changes at elevated temperatures (e.g., 25–80°C).

- DFT calculations : Compare computed NMR spectra (Gaussian 09) with experimental data to assign tautomeric states in the oxadiazole ring .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between predicted and observed logP values?

Q. What protocols ensure reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.